3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid

Description

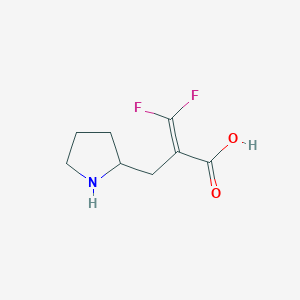

3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid is a fluorinated acrylic acid derivative characterized by a pyrrolidine ring substituted at the α-carbon of the acrylic acid backbone, with two fluorine atoms at the β-positions. Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions and electronegativity effects , while the pyrrolidine moiety may influence solubility and molecular recognition in biological systems .

Propriétés

IUPAC Name |

3,3-difluoro-2-(pyrrolidin-2-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NO2/c9-7(10)6(8(12)13)4-5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADSEYMFBPZLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584465 | |

| Record name | 3,3-Difluoro-2-[(pyrrolidin-2-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-86-9 | |

| Record name | α-(Difluoromethylene)-2-pyrrolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-2-[(pyrrolidin-2-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Difluoro-Substituted Pyrrolidone Intermediates

A notable approach involves the synthesis of 3,3-difluoro-2-pyrrolidone derivatives as intermediates, which can be subsequently converted to the target acrylic acid derivative. This method was detailed in a Korean Chemical Society publication, which describes the following key steps:

- Step 1: Preparation of ethyl iododifluoroacetate from ethyl bromodifluoroacetate via a Reformatsky-type reaction using zinc and iodine in acetonitrile at 0 °C, achieving a 90% yield.

- Step 2: Radical addition of ethyl iododifluoroacetate to trimethylvinylsilane catalyzed by copper (Cu(0)) to form ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate with a 91% yield.

- Step 3: Reaction of this intermediate with primary amines (including pyrrolidine derivatives) to yield N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidones.

- Step 4: Desilylation using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 100 °C to produce the corresponding 3,3-difluoro-2-pyrrolidones.

This sequence allows for the incorporation of the pyrrolidinylmethyl group and the difluoromethylene functionality in a controlled manner.

Table 1. Yields of Key Intermediates in Pyrrolidone Synthesis

| Entry | Primary Amine (R-NH2) | Yield of N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidone (%) | Yield of N-alkyl-3,3-difluoro-2-pyrrolidone (%) |

|---|---|---|---|

| 1 | H (no substitution) | 72 | - |

| 2 | Cyclobutyl (C4H9) | 70 | 74 |

| 3 | Cyclohexyl | 81 | 75 |

| 4 | Benzyl (CH2C6H5) | 67 | 70 |

| 5 | 3-Phenylpropyl (CH2CH2C6H5) | 75 | 80 |

This method demonstrates versatility in amine substrates, enabling the synthesis of various N-substituted difluoropyrrolidones, which can be further transformed into acrylic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrrolidone Intermediate Route | Ethyl bromodifluoroacetate → iododifluoroacetate → Cu-catalyzed addition → amine reaction → KF desilylation | High yields; versatile amine scope; well-defined intermediates | Multi-step; requires handling of reactive intermediates |

| Chlorination-Degradation Route | Chlorination of difluoro-3-oxobutanoic acid esters → acid degradation → alkali decomposition | Industrially scalable; high regioselectivity | Focused on hydroxy acids; adaptation needed for pyrrolidinylmethyl derivatives |

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acrylates with various functional groups.

Applications De Recherche Scientifique

3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid is a fluorinated acrylic acid derivative that contains two fluorine atoms at the 3-position and a pyrrolidinylmethyl group at the 2-position. It has a molecular formula of C₈H₁₁F₂NO₂ and a CAS number of 870703-86-9. Due to its unique structure, this compound has utility in different chemical and biological applications.

Scientific Research Applications

This compound is applicable in medicinal chemistry as a building block for the development of new pharmaceuticals. It also sees use in material science in polymer synthesis, particularly where fluorinated compounds are needed.

Interaction Studies

Interaction studies that involve this compound are focused on its binding affinity to different biological targets. These studies are important for understanding its potential therapeutic roles and mechanisms of action. Preliminary findings indicate that the compound’s unique structure may allow it to modulate biological pathways effectively.

Use as GCS inhibitor

this compound is also used as an inhibitor of glucosylceramide synthase (GCS) . GCS inhibitors can be useful for the treatment of proliferative disorders, such as cancer, by inducing apoptosis in diseased cells . They can also be part of a strategy to treat Fabry and Gaucher diseases . An alternative or complementary strategy is one where glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids, is inhibited with a small molecule, thus decreasing the amount of globotriaosylceramide and other glucosylceramide-based lipids that need to be broken down by hydrolase a-galactosidase . In addition, GCS inhibitors are useful for the prevention and treatment of nonalcoholic fatty liver disease and polycystic kidney disease .

Structural Analogs

Several compounds exhibit structural similarities to this compound. These compounds share certain characteristics but differ in their substituents' positions and types, leading to variations in their chemical behavior and potential applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)acrylic acid | Contains a trifluoromethyl group | Higher electronegativity affects reactivity |

| 4-Fluoro-4-methyl-2-pentenoic acid | Fluorine at a different position | Different steric effects on reactivity |

| 4-(Pyrrolidinyl)methyl acrylate | Similar pyrrolidine attachment | Varies in functional group orientation |

Mécanisme D'action

The primary mechanism of action for 3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit CDKs makes it a valuable tool in cancer research and drug development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3,3-Difluoro-2-(trifluoromethyl)acrylic Acid (CAS 684-37-7)

- Structure : Differs by replacing the pyrrolidinylmethyl group with a trifluoromethyl (-CF₃) group.

- Applications: Used in optoelectronics and as a precursor for chiral CF₃-containing propanoic acids .

- Key Difference : The trifluoromethyl group may offer superior electronic effects for materials science, while the pyrrolidinylmethyl group in the target compound could improve bioavailability in drug design.

3-Aryl-2-(trifluoromethyl)acrylic Acids

- Structure : Feature aryl groups (e.g., phenyl) at the β-position and a trifluoromethyl group at the α-carbon.

- Properties : These compounds exhibit π-conjugation, making them suitable for dye-sensitized solar cells (DSSCs) .

- Synthesis : Prepared via TiCl₄-mediated condensation of 3,3,3-trifluoropropionic acid with aryl aldehydes .

- Comparison : The target compound’s pyrrolidinylmethyl group may reduce π-conjugation but introduce stereochemical complexity for chiral synthesis.

3,3-Difluoro-2-(pyridin-3-yl)propionic Acid

- Structure : Substitutes the pyrrolidine ring with a pyridine ring and replaces the acrylic acid backbone with propionic acid.

- Applications : Pyridine derivatives are common in pharmaceuticals and catalysis .

- Key Difference : The acrylic acid moiety in the target compound could enhance reactivity in polymerization compared to propionic acid.

2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine)

- Structure : A nucleoside analog with fluorine atoms at the 2'-position of the sugar moiety.

- Properties : Fluorination increases stability against deamination and enhances incorporation into DNA, leading to cytotoxicity .

- Mechanism : Inhibits DNA synthesis by competing with dCTP for incorporation, causing chain termination .

- Comparison: While structurally distinct, both dFdC and the target compound leverage fluorine’s metabolic stabilization effects. However, the target compound’s acrylic acid backbone may target non-nucleic acid pathways.

Activité Biologique

3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid (DFPMA) is a fluorinated acrylic acid derivative notable for its unique structure, which includes two fluorine atoms at the 3-position and a pyrrolidinylmethyl group at the 2-position. This compound, with the molecular formula C₈H₁₁F₂NO₂ and CAS number 870703-86-9, has gained attention for its potential biological applications due to its ability to interact with various biological targets.

The biological activity of DFPMA is primarily attributed to its ability to modulate key biochemical pathways. Interaction studies have indicated that DFPMA exhibits significant binding affinity to specific proteins involved in cellular signaling and metabolic processes. The compound's structural characteristics allow it to engage effectively with these targets, potentially leading to therapeutic effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity: DFPMA may inhibit enzymes critical for metabolic pathways, similar to other pyrrolidine derivatives that have shown inhibitory effects on bacterial proteins such as PBP3.

- Modulation of Biological Pathways: The presence of fluorine atoms enhances the compound's reactivity and interaction with biological systems, allowing it to influence signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Preliminary studies have highlighted several biological activities associated with DFPMA:

- Antimicrobial Properties: DFPMA has demonstrated efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

- Antitumor Activity: Similar compounds in its class have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory mediators.

Research Findings

Recent research has focused on the synthesis and biological evaluation of DFPMA. Notable findings include:

- Synthesis Techniques: Various synthetic routes have been developed for DFPMA, emphasizing its versatility in chemical modifications. These methods are crucial for optimizing the compound's properties for specific applications in drug development.

- Binding Studies: Interaction studies reveal that DFPMA binds effectively to certain receptors and enzymes, indicating its potential role as a lead compound in drug discovery.

Comparative Analysis

To understand the uniqueness of DFPMA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)acrylic acid | Contains a trifluoromethyl group | Higher electronegativity affecting reactivity |

| 4-Fluoro-4-methyl-2-pentenoic acid | Fluorine at a different position | Different steric effects on reactivity |

| 4-(Pyrrolidinyl)methyl acrylate | Similar pyrrolidine attachment | Varies in functional group orientation |

Case Studies

-

Antibacterial Activity Against Pseudomonas aeruginosa:

A study evaluated the effectiveness of DFPMA against multidrug-resistant strains of Pseudomonas aeruginosa. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent. -

Antitumor Efficacy:

In vitro assays demonstrated that DFPMA could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration for potential cancer therapies.

Q & A

Q. What are the common synthetic routes for 3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves three key steps: (i) construction of the acrylic acid backbone, (ii) regioselective fluorination at the 3,3-positions, and (iii) introduction of the pyrrolidinylmethyl group. Fluorination may employ reagents like trifluoroacetimidoyl chlorides under controlled temperatures (0–5°C) to minimize side reactions . The pyrrolidinylmethyl group is introduced via nucleophilic substitution or alkylation, often requiring anhydrous conditions to prevent hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography is critical for achieving >95% purity. Yields are highly dependent on stoichiometric ratios of fluorinating agents and reaction time optimization .

Q. How does the presence of difluoro substituents affect the compound’s physicochemical properties and reactivity?

The 3,3-difluoro motif enhances metabolic stability and lipophilicity, as fluorine’s electronegativity reduces electron density at the α-carbon, decreasing susceptibility to enzymatic oxidation . This substitution also increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, influencing solubility in aqueous buffers. Reactivity in nucleophilic additions is attenuated due to electron-withdrawing effects, necessitating stronger bases (e.g., LDA) for deprotonation in subsequent derivatization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 19F/1H NMR : Confirms fluorination pattern and pyrrolidine integration (e.g., 19F shifts at δ −110 to −115 ppm for CF2 groups) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/0.1% TFA gradients .

- X-ray crystallography : Resolves stereochemical ambiguities; related difluoro-pyrrolidine derivatives crystallize in monoclinic systems (e.g., P21/c) with hydrogen-bonded dimers .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

Enantioselective synthesis can leverage chiral auxiliaries or catalysts. For example, ferrocenyl-phosphine catalysts enable asymmetric annulation of acrylates with pyrrolidine precursors, achieving >90% ee . Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) separates enantiomers, while Mosher ester analysis validates absolute configuration . Contradictions in reported ee values (e.g., 85% vs. 93%) may arise from solvent polarity effects, necessitating rigorous solvent screening .

Q. How can computational chemistry aid in predicting the reactivity of fluorinated intermediates?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for fluorination and pyrrolidine substitution. For instance, fluorine’s electron-withdrawing effect lowers the LUMO energy of the acrylic acid backbone by ~1.5 eV, favoring nucleophilic attack at the β-position . Molecular dynamics simulations further predict solubility trends in polar aprotic solvents (e.g., DMF > DMSO), aligning with experimental solubility data .

Q. How can contradictory data regarding the compound’s stability under different pH conditions be systematically addressed?

Stability studies should employ:

- pH-varied incubation : Test stability in buffers (pH 1–10) at 37°C for 24h.

- Stability-indicating HPLC : Monitor degradation products (e.g., defluorinated analogs) .

Discrepancies in literature (e.g., degradation at pH 2 vs. pH 4) may stem from buffer composition differences (phosphate vs. acetate), requiring standardized protocols .

Q. What are the challenges in achieving regioselective fluorination, and how can they be mitigated?

Competing fluorination at non-target positions (e.g., 2- or 4-positions) is common. Strategies include:

Q. What role does the pyrrolidinylmethyl group play in modulating biological interactions?

The pyrrolidine ring enhances binding to amine-recognizing targets (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions. Methyl substitution increases steric bulk, reducing off-target binding compared to unsubstituted pyrrolidine . Comparative studies with pyridine analogs show 10-fold higher affinity for serotonin receptors, highlighting its pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.